molecular formula C20H23FN4O2 B2596150 N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234939-21-9

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2596150
CAS No.: 1234939-21-9
M. Wt: 370.428
InChI Key: HQAGEFNQNKMQOQ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorobenzylamine and 1-(pyridin-2-yl)piperidine. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage under controlled conditions. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the pyridinyl-piperidinyl moiety facilitates its interaction with enzymes. The oxalamide linkage plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorobenzyl group enhances lipophilicity and receptor binding, while the pyridinyl-piperidinyl moiety provides structural rigidity and specificity. The oxalamide linkage further stabilizes the compound, making it a versatile tool in various research applications .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-17-6-4-15(5-7-17)13-23-19(26)20(27)24-14-16-8-11-25(12-9-16)18-3-1-2-10-22-18/h1-7,10,16H,8-9,11-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGEFNQNKMQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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